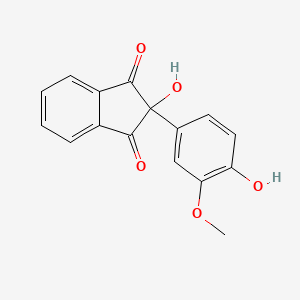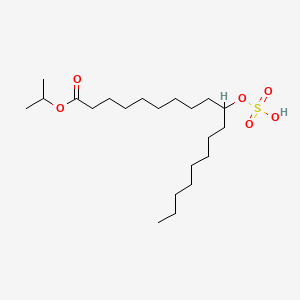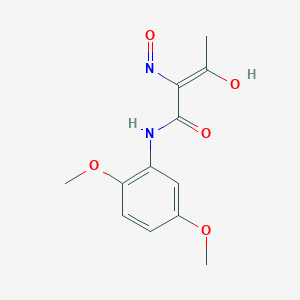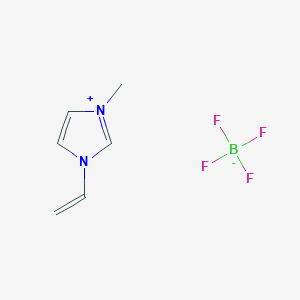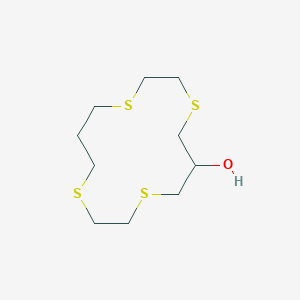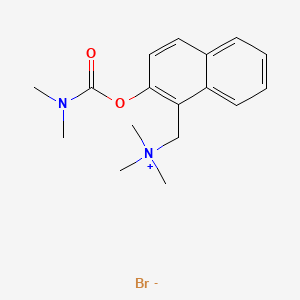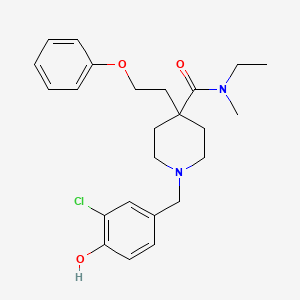
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is a complex organic compound with the molecular formula C₄₅H₄₀N₂O₂S. It is primarily used as a dopant in organic light-emitting diodes (OLEDs) and other electronic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include acridine derivatives and thioxanthene. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide involves its interaction with molecular targets in electronic devices. In OLEDs, it acts as a dopant, facilitating the transfer of electrons and enhancing the emission of light. The molecular pathways involved include the excitation and relaxation of electrons, leading to the emission of photons .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene: Similar structure but without the dioxide group.
9,9-Dimethylthioxanthene: Lacks the acridine groups.
Acridine derivatives: Various compounds with similar acridine structures but different functional groups.
Uniqueness
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is unique due to its specific combination of acridine and thioxanthene structures, along with the dioxide group. This unique structure imparts specific electronic and optical properties, making it particularly valuable in OLED applications .
Propiedades
Fórmula molecular |
C45H40N2O2S |
|---|---|
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
2,7-bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide |
InChI |
InChI=1S/C45H40N2O2S/c1-43(2)31-15-7-11-19-37(31)46(38-20-12-8-16-32(38)43)29-23-25-41-35(27-29)45(5,6)36-28-30(24-26-42(36)50(41,48)49)47-39-21-13-9-17-33(39)44(3,4)34-18-10-14-22-40(34)47/h7-28H,1-6H3 |
Clave InChI |
LHXPRWNANIIZKO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5(C)C)C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


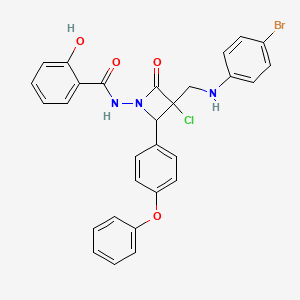

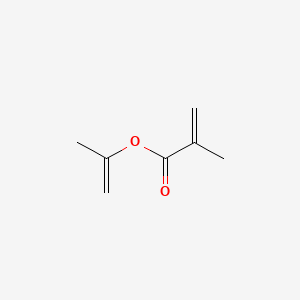
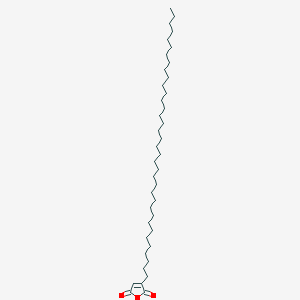
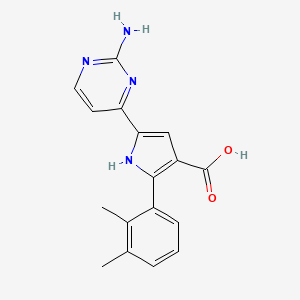
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
